N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydroxy, methoxy, and nitrophenoxy groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Conversion to an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitrophenoxy group may also participate in electron transfer reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H17N3O7 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O7/c1-25-14-7-11(8-15(26-2)17(14)22)9-18-19-16(21)10-27-13-6-4-3-5-12(13)20(23)24/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+ |
InChI Key |
DSLWFXFEIOBADP-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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